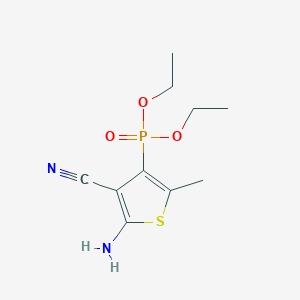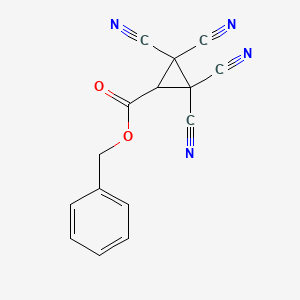
N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-methoxyphenyl group and an iodo-dimethylpyrazolyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting with the appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents such as iodine and a suitable oxidizing agent.
Attachment of the chloro-methoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the amide bond: The final step involves the formation of the amide bond through reactions between an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- N-(5-chloro-2-methoxyphenyl)-4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- N-(5-chloro-2-methoxyphenyl)-4-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents. The iodo group can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C16H19ClIN3O2 |
|---|---|
Molecular Weight |
447.70 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H19ClIN3O2/c1-10-16(18)11(2)21(20-10)8-4-5-15(22)19-13-9-12(17)6-7-14(13)23-3/h6-7,9H,4-5,8H2,1-3H3,(H,19,22) |
InChI Key |
CTNNWBWDQBXKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)Cl)OC)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[(4-fluorobenzoyl)amino]-N-(2-pyridinyl)-](/img/structure/B11482924.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11482925.png)
![6-(4-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11482937.png)
![Ethyl 3,3,3-trifluoro-2-(2-phenylacetamido)-2-[3-(trifluoromethyl)anilino]propionate](/img/structure/B11482940.png)

![5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-](/img/structure/B11482960.png)

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11482975.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11482987.png)
![5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11482990.png)
![N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482991.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-fluorobenzamide](/img/structure/B11482996.png)
![3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11483003.png)
